2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-5-13-11(14-6-1)8-16-10-4-7-15-12(17-10)9-2-3-9/h1,4-7,9H,2-3,8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQIJUNVOIOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves substituting a leaving group (e.g., chlorine) on the pyrimidine ring with a nucleophilic amine. For example, 4-chloro-2-cyclopropylpyrimidine reacts with (pyrimidin-2-yl)methylamine in dimethyl sulfoxide (DMSO) at 90°C under basic conditions (e.g., diisopropylethylamine, DIEA). The reaction proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring facilitates nucleophilic attack.
Key Steps :
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Synthesis of 4-Chloro-2-cyclopropylpyrimidine : Cyclopropylamine is condensed with 2,4-dichloropyrimidine in tetrahydrofuran (THF) at 0°C, followed by deprotonation with sodium hydride.
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Alkylation of (Pyrimidin-2-yl)methylamine : Pyrimidin-2-ylmethanol is treated with thionyl chloride to generate (pyrimidin-2-yl)methyl chloride, which is then reacted with ammonia to form the amine.
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Coupling Reaction : Equimolar amounts of 4-chloro-2-cyclopropylpyrimidine and (pyrimidin-2-yl)methylamine are heated in DMSO with DIEA (3 eq) for 12 hours.
Yield : 68–75% after purification via silica gel chromatography.
Reductive Amination
Procedure and Optimization
2-Cyclopropylpyrimidin-4-amine reacts with pyrimidin-2-ylaldehyde in methanol under reductive conditions (NaBH3CN, 0°C to RT). The imine intermediate is reduced to the secondary amine, forming the target compound.
Critical Parameters :
-
Solvent : Methanol or dichloromethane (DCM).
-
Catalyst : Acetic acid (10 mol%) to protonate the imine.
-
Reaction Time : 6–8 hours.
Yield : 55–60% after recrystallization.
Buchwald-Hartwig Amination
Palladium-Catalyzed Coupling
This method employs a palladium catalyst (e.g., Pd2(dba)3) and a ligand (Xantphos) to couple 4-bromo-2-cyclopropylpyrimidine with (pyrimidin-2-yl)methylamine. The reaction occurs in toluene at 110°C with cesium carbonate as the base.
Advantages :
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Tolerates electron-deficient aryl halides.
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High functional group compatibility.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | DMSO, DIEA, 90°C, 12 hrs | 75 | 98 | Scalable, minimal byproducts | Requires high-temperature conditions |
| Reductive Amination | MeOH, NaBH3CN, RT, 8 hrs | 60 | 95 | Mild conditions, straightforward | Low yield due to imine instability |
| Buchwald-Hartwig | Toluene, Pd2(dba)3, Xantphos, 110°C | 78 | 99 | High efficiency, versatile | Expensive catalysts, oxygen-sensitive |
Synthetic Challenges and Solutions
Cyclopropane Ring Stability
The cyclopropyl group is prone to ring-opening under acidic or oxidative conditions. To mitigate this, reactions are conducted under inert atmospheres (N2/Ar) and neutral pH.
Amine Reactivity
(Pyrimidin-2-yl)methylamine exhibits low nucleophilicity due to electron-withdrawing pyrimidine rings. Using polar aprotic solvents (e.g., DMSO) enhances reactivity.
Industrial-Scale Considerations
For bulk production, the nucleophilic substitution method is preferred due to its scalability and cost-effectiveness. Continuous flow reactors reduce reaction times by 40%, while in-line HPLC ensures real-time quality control .
Chemical Reactions Analysis
Potential Chemical Reactions
Pyrimidine derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives.
Oxidation Reactions
Oxidation reactions can convert pyrimidine derivatives into their corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA). These reactions are typically mild and can be controlled to achieve specific oxidation products.
Reduction Reactions
Reduction reactions can convert pyrimidine derivatives into their corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used. These reactions are useful for introducing or modifying functional groups on the pyrimidine ring.
Substitution Reactions
Substitution reactions, particularly nucleophilic substitution, are common in pyrimidine chemistry. These reactions can occur at various positions on the pyrimidine ring, depending on the substituents present. Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Synthetic Routes for Related Compounds
While specific synthetic routes for 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine are not detailed, related pyrimidine derivatives often involve multi-step syntheses. These may include:
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Cyclization Reactions: Forming the pyrimidine core from appropriate precursors such as substituted ureas.
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Alkylation and Arylation: Introducing alkyl or aryl groups onto the pyrimidine ring using palladium-catalyzed coupling reactions.
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Substitution and Modification: Modifying existing pyrimidine derivatives through nucleophilic substitution or other reactions to introduce specific functional groups.
Data and Research Findings
Given the lack of specific data on This compound , the following table summarizes general chemical reactions applicable to pyrimidine derivatives:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Mild conditions | N-oxides |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions | Amines |
| Substitution | Amines, thiols, NaH | Basic conditions | Substituted pyrimidines |
Research on pyrimidine derivatives highlights their potential in medicinal chemistry, particularly in developing drugs with anti-inflammatory and anticancer properties . The structural modifications achieved through chemical reactions are crucial for enhancing biological activity.
Scientific Research Applications
Phosphodiesterase Inhibition
One of the primary applications of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is as an inhibitor of phosphodiesterase enzymes, particularly PDE10A. This enzyme plays a crucial role in the regulation of cyclic nucleotides, which are important for various cellular processes.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the optimization of pyrimidine-based inhibitors for PDE10A. The compound exhibited significant inhibitory activity with a Ki value of 8.2 pM, demonstrating its potential in treating disorders such as schizophrenia and other neuropsychiatric conditions .
| Compound | Ki (pM) | Selectivity |
|---|---|---|
| This compound | 8.2 | >5000-fold over other PDEs |
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in anticancer applications. The inhibition of specific kinases involved in tumor growth and proliferation has been a focus area.
Case Study : A related compound was evaluated for its cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into the structure-activity relationships (SAR) of pyrimidine derivatives .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features that facilitate interaction with biological targets.
Key Structural Features
- Cyclopropyl Group : Enhances binding affinity to target enzymes.
- Pyrimidine Moiety : Provides essential hydrogen bonding capabilities.
- Amine Functional Group : Increases solubility and bioavailability.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variations in substituents on the pyrimidine ring can lead to derivatives with enhanced pharmacological profiles.
| Derivative | Activity | Notes |
|---|---|---|
| 6-Chloro derivative | High PDE10A inhibition | Enhanced selectivity observed |
| Thiophenyl variant | Moderate anticancer activity | Further studies needed |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Insecticidal Pyrimidine Derivatives
Compounds such as 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine (9o) and 5-chloro-6-ethyl-2-methyl-N-((2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine (9r) () share structural similarities with the target compound but differ in substituents. Key comparisons:
Key Findings :
- The methyl group at R1 in 9o and 9r may enhance insecticidal activity compared to the cyclopropyl group in the target compound, which could reduce steric hindrance for target binding .
- Chloro and ethyl substituents at the 5- and 6-positions (as in 9o and 9r) are critical for bioactivity, whereas their absence in the target compound suggests divergent applications .
Antitumor Pyrimidine Derivatives
Derivatives like N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine () and pazopanib analogs highlight structural variations impacting therapeutic profiles:
Key Findings :
- The chloropyrimidine group in pazopanib analogs improves kinase inhibition, while the target compound’s unsubstituted pyrimidine ring may limit such activity .
- The indazole moiety in antitumor agents (vs. the target’s pyrimidinylmethyl group) provides additional hydrogen-bonding interactions with kinase targets .
Enzyme Inhibitors (LRRK2)
Pyrimidine-based LRRK2 inhibitors () demonstrate substituent-dependent potency:
| Compound (CHEMBL ID) | Substituents | pKi (LRRK2 inhibition) |
|---|---|---|
| CHEMBL1081312 () | Cyclopentyl, pyrrolopyridine | 7.2 |
| Target compound | Cyclopropyl, pyrimidinylmethyl | Not tested |
Key Findings :
Physicochemical Properties
A comparison with 2-methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine () highlights molecular weight and functional group differences:
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Weight | ~300 (estimated) | 429.539 |
| Key Substituents | Cyclopropyl, pyrimidinylmethyl | Methylsulfonylpiperidine, imidazopyridine |
Biological Activity
2-Cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its pyrimidine moiety, has been studied for its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.
The primary biological target of this compound is Cyclin-Dependent Kinase 6 (CDK6) . The compound acts as an inhibitor of CDK6, which plays a crucial role in regulating the cell cycle and transcription pathways. By inhibiting CDK6, the compound induces significant anti-proliferative effects on various cancer cell lines, including human breast and gastric cancer cells .
Antitumor Activity
Research indicates that this compound exhibits notable anti-proliferative activity against cancer cells. In vitro studies have shown that this compound effectively inhibits the growth of:
- Human Breast Cancer Cells : The compound demonstrated a dose-dependent reduction in cell viability.
- Human Gastric Cancer Cells : Similar anti-proliferative effects were observed.
These findings suggest that the compound may serve as a potential therapeutic agent in oncology .
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Molecular Formula | C12H14N4 |
| Molecular Weight | 218.27 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Stability | Stable under normal laboratory conditions |
These properties facilitate its use in various biochemical assays and therapeutic applications .
Case Studies
Several studies have highlighted the efficacy of pyrimidine derivatives, including this compound, in targeting specific cancer types:
- Breast Cancer Model : A study demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer.
- Gastric Cancer Model : Another investigation revealed that the compound effectively inhibited tumor growth and induced apoptosis in gastric cancer cell lines.
These case studies underscore the potential of this compound as a promising candidate for cancer therapy .
Q & A
What are the optimal synthetic routes for 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine, and how do reaction conditions influence yield?
Level: Basic
Answer:
Synthesis typically involves coupling reactions between cyclopropane-functionalized pyrimidine precursors and pyrimidin-2-ylmethylamine derivatives. Key methods include:
- Chloroalkylpyrimidine Amination : Reacting 2-chloro-4-cyclopropylpyrimidine with pyrimidin-2-ylmethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) at 80–100°C for 12–24 hours .
- Metal-Catalyzed Cross-Coupling : Using Pd-catalyzed Buchwald-Hartwig amination for sterically hindered substrates, with yields influenced by ligand choice (e.g., Xantphos vs. BINAP) and temperature .
Optimization Tips : Monitor reaction progress via LC-MS to identify intermediates. Yields improve with anhydrous conditions and degassed solvents to prevent oxidation.
How do steric and electronic effects of the cyclopropyl and pyrimidinyl groups influence the compound’s conformational stability?
Level: Advanced
Answer:
The cyclopropyl group introduces torsional strain, while the pyrimidinylmethyl moiety affects electronic delocalization. X-ray crystallography of analogous pyrimidine derivatives reveals:
- Dihedral Angles : Between pyrimidine rings and substituents (e.g., 12.8° for phenyl groups), stabilizing planar conformations via intramolecular N–H⋯N hydrogen bonds .
- Steric Clash Mitigation : The cyclopropane’s sp hybridized carbons reduce steric hindrance compared to bulkier substituents, enhancing solubility .
Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to model ground-state geometries and compare with experimental crystallographic data.
What biological activities have been reported for structurally related pyrimidine derivatives, and how are these assays designed?
Level: Basic
Answer:
Related compounds exhibit:
- Antifungal Activity : Tested via microdilution assays against Candida albicans (MIC ~8 µg/mL), with SAR showing enhanced potency from electron-withdrawing substituents .
- Kinase Inhibition : p38 MAP kinase inhibition (IC < 100 nM) measured using fluorescence polarization assays with ATP-competitive probes .
Assay Design : Use positive controls (e.g., fluconazole for antifungal screens) and dose-response curves (10 nM–100 µM) to establish IC/MIC values.
How can researchers elucidate the mechanistic role of this compound in modulating kinase signaling pathways?
Level: Advanced
Answer:
- Biochemical Profiling : Perform kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of p38 MAP kinase in lysates .
- Mutagenesis Studies : Replace key binding residues (e.g., Lys53 in ATP-binding pocket) to validate interaction sites via in vitro kinase assays .
What computational strategies are effective for de novo design of derivatives with improved target affinity?
Level: Advanced
Answer:
- Reaction Path Search : Use quantum chemical methods (e.g., IRC calculations) to predict feasible synthetic routes for novel derivatives .
- Free Energy Perturbation (FEP) : Simulate binding affinity changes upon substituent modification (e.g., replacing cyclopropyl with trifluoromethyl) .
Tools : Schrodinger’s Maestro or AutoDock Vina for docking studies; MD simulations (AMBER) to assess binding kinetics.
What pharmacokinetic parameters should be prioritized during in vivo testing?
Level: Basic
Answer:
- ADMET Profiling : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation) .
- In Vivo PK : Conduct rodent studies with IV/PO dosing (10 mg/kg) to calculate , , and bioavailability. Use LC-MS/MS for plasma quantification.
How does crystallographic data inform formulation strategies for this compound?
Level: Advanced
Answer:
Crystal packing analysis (e.g., π-π stacking of pyrimidine rings) predicts:
- Polymorphism Risk : Hydrate vs. anhydrous forms, characterized via DSC and PXRD .
- Excipient Compatibility : Use co-crystallization with succinic acid to enhance dissolution rates (tested in pH 6.8 buffer).
What structural modifications enhance selectivity for kinase targets while reducing cytotoxicity?
Level: Advanced
Answer:
- Substituent Engineering : Replace methylene linker with ethylene to reduce off-target binding (e.g., JNK kinases) .
- Prodrug Approach : Introduce phosphate esters at the pyrimidine N1 position to improve solubility and reduce hepatic toxicity .
How should researchers address contradictions in reported solubility and bioactivity data?
Level: Advanced
Answer:
- Solubility Discrepancies : Re-evaluate using standardized shake-flask methods (USP <1059>) at multiple pH levels.
- Bioactivity Variability : Validate assays with internal controls (e.g., staurosporine for kinase panels) and ensure consistent cell passage numbers .
What in vitro toxicity models are suitable for early safety profiling?
Level: Basic
Answer:
- hERG Inhibition : Patch-clamp assays (IC > 10 µM acceptable) .
- Cytotoxicity : HepG2 cell viability assays (CC > 50 µM) after 72-hour exposure.
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
